3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone
Overview
Description
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-chlorophenyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-chloroaniline, and a fluorinated benzaldehyde.
Cyclization: The aniline derivative undergoes a cyclization reaction with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), to form the quinazolinone core.
Substitution: The resulting quinazolinone intermediate is then subjected to a substitution reaction to introduce the methyl group at the 2-position. This can be achieved using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone: Lacks the fluorine atom at the 6-position.
3-(3-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone: Has a chlorine atom at the 3-position instead of the 2-position.
6-Fluoro-2-methyl-4(3H)-quinazolinone: Lacks the 2-chlorophenyl group at the 3-position.
Uniqueness
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is unique due to the presence of both the 2-chlorophenyl group and the fluorine atom, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLGASFRRAUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197869 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-12-6 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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